Fmoc-Glu(OBzl)-OH

Peptide Synthesis Chiral Purity Quality Control

(2S)-5-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (CAS 123639-61-2), commonly designated Fmoc-Glu(OBzl)-OH or Fmoc-L-glutamic acid γ-benzyl ester, is an orthogonally protected amino acid derivative utilized as a building block in Fmoc solid-phase peptide synthesis (SPPS). The compound incorporates a base-labile Fmoc group at the Nα-terminus and an acid-stable γ-benzyl ester on the side-chain carboxyl, enabling selective, sequential deprotection strategies wherein the side-chain benzyl group remains intact during iterative piperidine-mediated Fmoc removal and is subsequently cleaved via hydrogenolysis (Pd/C, H₂) or treatment with strong acids (e.g., TFMSA, HF).

Molecular Formula C27H25NO6
Molecular Weight 459.5 g/mol
CAS No. 123639-61-2
Cat. No. B557468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Glu(OBzl)-OH
CAS123639-61-2
SynonymsFmoc-Glu(OBzl)-OH; 123639-61-2; Fmoc-L-glutamicacid5-benzylester; Fmoc-L-glutamicacid-gamma-benzylester; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoicacid; ST51016056; PubChem10013; 47571_ALDRICH; SCHEMBL119479; 47571_FLUKA; MolPort-002-497-241; ACT07172; ZINC2539225; CF-183; AKOS015911770; AKOS015924151; AJ-38823; AK-49331; AM006272; SC-00640; AB1006905; ST2408264; TL8000631; TL8006129; TR-035012
Molecular FormulaC27H25NO6
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H25NO6/c29-25(33-16-18-8-2-1-3-9-18)15-14-24(26(30)31)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,30,31)/t24-/m0/s1
InChIKeyHJJURMMMGPQIQP-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Glu(OBzl)-OH CAS 123639-61-2: Orthogonally Protected Glutamic Acid Building Block for Fmoc-SPPS


(2S)-5-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (CAS 123639-61-2), commonly designated Fmoc-Glu(OBzl)-OH or Fmoc-L-glutamic acid γ-benzyl ester, is an orthogonally protected amino acid derivative utilized as a building block in Fmoc solid-phase peptide synthesis (SPPS) . The compound incorporates a base-labile Fmoc group at the Nα-terminus and an acid-stable γ-benzyl ester on the side-chain carboxyl, enabling selective, sequential deprotection strategies wherein the side-chain benzyl group remains intact during iterative piperidine-mediated Fmoc removal and is subsequently cleaved via hydrogenolysis (Pd/C, H₂) or treatment with strong acids (e.g., TFMSA, HF) [1].

Fmoc-Glu(OBzl)-OH Procurement: Why Side-Chain Protection Strategy Dictates Synthetic Outcome


Generic substitution among Fmoc-glutamic acid derivatives is technically unsound because the side-chain protecting group directly determines both the synthetic route compatibility and the final peptide's structural integrity. While Fmoc-Glu(OtBu)-OH provides acid-labile tert-butyl protection that is removed concomitantly with global resin cleavage under TFA, Fmoc-Glu(OBzl)-OH maintains the γ-benzyl ester throughout the TFA cleavage step, enabling the synthesis of peptides that retain a protected side-chain for post-synthetic modification or that require orthogonal deprotection via hydrogenolysis [1]. Furthermore, this compound is explicitly noted as prone to pyroglutamate formation under basic conditions , a critical handling constraint that directly impacts coupling efficiency and final yield—substituting a less rigorously quality-controlled analog introduces substantial risk of premature side-reaction and batch failure.

Fmoc-Glu(OBzl)-OH Selection Guide: Quantitative Purity, Enantiomeric Integrity, and Solubility Benchmarks


Enantiomeric Purity as a Procurement Discriminator: ≥99.5% Chiral HPLC Assurance

The enantiomeric purity of Fmoc-Glu(OBzl)-OH from premium suppliers is specified at ≥99.5% (a/a) as determined by chiral HPLC, a critical metric for ensuring the stereochemical integrity of the final peptide product . In contrast, many generic or lower-grade Fmoc-amino acid products are offered with only standard HPLC purity specifications (≥97% or ≥98%) that do not separately quantify enantiomeric excess, thereby masking potential contamination with the D-enantiomer . Procurement of material lacking explicit chiral purity certification introduces the quantifiable risk of synthesizing diastereomeric peptide impurities that are chromatographically difficult to resolve and may exhibit altered or diminished biological activity.

Peptide Synthesis Chiral Purity Quality Control SPPS

Multi-Method Purity Validation: HPLC, Acidimetric, and TLC Assay Concordance

Premium-grade Fmoc-Glu(OBzl)-OH is characterized by orthogonal purity assays that provide cross-validation of chemical integrity. The Novabiochem specification includes three independent analytical methods: HPLC (≥97.0% area), acidimetric titration (≥96.0%), and TLC (≥98%), with enantiomeric purity assessed separately via chiral HPLC (≥99.5%) . In comparison, many commodity suppliers report only a single purity metric (typically ≥97% or ≥98% HPLC) without orthogonal confirmation, leaving undetected non-UV-active impurities or incorrect free acid content that can compromise coupling stoichiometry . The acidimetric assay specifically quantifies the available carboxylic acid content, a critical parameter for accurate molar calculations during automated SPPS.

Peptide Synthesis Analytical Chemistry Quality Assurance Procurement

Solubility Specification: Verified DMF Solubility for Automated SPPS Compatibility

Premium-grade Fmoc-Glu(OBzl)-OH includes a validated solubility specification: clearly soluble at 1 mmol in 2 mL DMF (0.5 M concentration) . This specification is essential for automated SPPS instruments, where complete dissolution of amino acid building blocks in DMF or NMP is a prerequisite for consistent delivery and efficient coupling. In contrast, many commodity suppliers provide only qualitative solubility guidance or no solubility specification at all, requiring end-users to perform empirical solubility testing prior to each synthesis campaign .

Peptide Synthesis Solubility Automated SPPS Process Chemistry

Pyroglutamate Formation Propensity: Critical Stability Constraint Differentiating Handling Protocols

Fmoc-Glu(OBzl)-OH is explicitly documented as 'prone to pyroglutamate formation' under basic conditions . This intrinsic chemical liability distinguishes it from acid-labile Fmoc-Glu(OtBu)-OH, which does not share this side-reaction pathway because the tert-butyl ester remains intact during piperidine-mediated Fmoc deprotection and is only removed under the strongly acidic conditions of final cleavage. The pyroglutamate formation risk in Fmoc-Glu(OBzl)-OH arises from intramolecular cyclization between the α-amino group (following Fmoc deprotection) and the γ-benzyl ester, a reaction accelerated by prolonged exposure to piperidine or elevated temperatures. This documented vulnerability necessitates strict adherence to controlled deprotection times and immediate coupling following Fmoc removal—handling constraints that are absent for Fmoc-Glu(OtBu)-OH and that directly inform procurement decisions for synthetic routes involving N-terminal glutamic acid residues or sequences requiring extended deprotection cycles.

Peptide Chemistry Stability Side Reactions Quality Control

Fmoc-Glu(OBzl)-OH Optimal Use Cases: Post-Synthetic Modification, Orthogonal Deprotection, and Selective Conjugation


Synthesis of Side-Chain Modified Peptides Requiring Post-Cleavage Functionalization

Fmoc-Glu(OBzl)-OH is the building block of choice for synthesizing peptides that require side-chain carboxyl modification following resin cleavage. Because the γ-benzyl ester survives TFA-mediated global deprotection (which simultaneously cleaves the peptide from acid-labile resins and removes Boc/tBu protecting groups), the resulting peptide retains a protected γ-carboxyl group. This enables selective post-synthetic modifications—such as amidation, hydrazide formation, or conjugation to fluorophores or affinity tags—via hydrogenolytic removal of the benzyl group followed by on-resin or in-solution coupling . This orthogonal protection strategy is unattainable with Fmoc-Glu(OtBu)-OH, where the side-chain carboxyl is deprotected concurrently with resin cleavage. The high enantiomeric purity (≥99.5%) of premium-grade material ensures that the post-synthetically modified peptide maintains stereochemical integrity for biological assays .

Automated High-Throughput Peptide Synthesis Requiring Validated Solubility and Purity Specifications

For laboratories operating automated peptide synthesizers (e.g., CEM Liberty, Biotage Initiator+ Alstra, or Symphony X), the validated solubility specification of premium-grade Fmoc-Glu(OBzl)-OH (clearly soluble at 0.5 M in DMF) eliminates pre-run solubility screening and ensures consistent amino acid delivery across multiple synthesis cycles . Multi-method purity certification—including acidimetric assay (≥96.0%), HPLC (≥97.0%), and TLC (≥98%)—provides the stoichiometric confidence required for automated coupling protocols, where inaccurate molar calculations due to undetected impurities can propagate through the entire sequence and produce deletion peptides that are difficult to separate from the target product . This level of analytical rigor is particularly critical for core facilities and CROs synthesizing peptides for multiple client projects with varying purity requirements.

Synthesis of Peptides Containing Both Acid-Labile and Hydrogenolyzable Protecting Groups

Fmoc-Glu(OBzl)-OH enables fully orthogonal three-dimensional protection strategies when combined with Fmoc-amino acids bearing acid-labile side-chain protecting groups (e.g., tBu for Asp/Glu, Boc for Lys, Trt for Cys/His, Pbf for Arg). In such syntheses, the benzyl ester on the glutamic acid residue remains completely stable during TFA cleavage while all other acid-labile groups are removed. Subsequent hydrogenolysis over Pd/C selectively liberates the γ-carboxyl group without affecting the peptide backbone or other functional groups . This orthogonal deprotection sequence is essential for synthesizing peptides destined for chemoselective ligation (e.g., native chemical ligation) or for generating partially protected peptide fragments for convergent synthesis strategies. The documented pyroglutamate formation risk must be actively managed in these applications by minimizing piperidine exposure time and avoiding elevated temperatures during Fmoc deprotection.

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